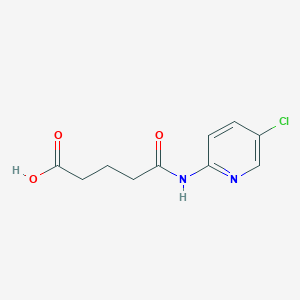
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is a compound that can be associated with various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with raw materials that are functionalized through various chemical reactions. For instance, the synthesis of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl}butyric acid involves alkylation reactions similar to those used in the synthesis of chlorambucil . Although the exact synthesis route for this compound is not provided, it is likely to involve steps such as amide bond formation, chlorination, and carboxylation.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using techniques like single crystal X-ray diffraction. These studies reveal details such as bond angles, dihedral angles, and the presence of hydrogen bonding, which contribute to the stability and reactivity of the molecule . For example, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid shows strong O-H…N hydrogen bonded chains and additional C-H…O interactions .
Chemical Reactions Analysis
The behavior of similar compounds in chemical reactions can provide insights into the reactivity of this compound. For example, the compound synthesized in paper alkylates 4-(4-nitrobenzyl)pyridine in a manner similar to chlorambucil, indicating that the compound may participate in nucleophilic substitution reactions. Additionally, the presence of a carboxylic acid group suggests that it could engage in reactions typical of carboxylic acids, such as esterification or amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a chloro-substituted pyridine ring in the compound suggests it may have certain electron-withdrawing properties, affecting its acidity and reactivity. The carboxylic acid group is likely to contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds, as seen in the crystal structures of related compounds . The exact physical properties such as melting point, boiling point, and solubility would require empirical data, which is not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of various pyridine derivatives. For example, a study conducted by Liu Guoqua (2014) examined the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the versatility of pyridine derivatives in chemical synthesis (Liu Guoqua, 2014).
- In another study, Heim-Riether (2008) described a practical route for the synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids, demonstrating the compound's role in the development of various chemical structures (Heim-Riether, 2008).
Complexation and Molecular Interactions
- Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, such as butyric acid. This research is significant in understanding the microenvironmental effects on complexation behaviors, relevant to compounds like 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid (Zimmerman, Wu, & Zeng, 1991).
Potential Pharmaceutical Applications
- The compound's structural similarities with other pyridine derivatives suggest its potential in pharmaceutical applications. For instance, research by Temple et al. (1983) on hydrolysis and catalytic hydrogenation of similar pyridine compounds for potential anticancer agents indicates the broader scope of pyridine derivatives in medicinal chemistry (Temple et al., 1983).
Metabolic Studies
- In metabolic studies, Sai and Gorrod (1995) investigated the in vitro metabolism of pyridyl compounds, providing insights into the metabolic pathways and transformations that could be relevant for this compound (Sai & Gorrod, 1995).
Environmental and Analytical Chemistry
- The study of chlorophenoxy acids by Wintersteiger, Goger, and Krautgartner (1999) in environmental chemistry, involving highly selective and sensitive detection methods, could inform analytical techniques applicable to compounds like this compound (Wintersteiger, Goger, & Krautgartner, 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds are known to interact with immortalized rat hepatic stellate cells (HSC-T6) , which play a crucial role in liver fibrosis.
Mode of Action
Related compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may interfere with collagen synthesis or deposition, thereby exerting their anti-fibrotic effects.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities . These compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Eigenschaften
IUPAC Name |
5-[(5-chloropyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFZZMLDLYEBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356987 |
Source


|
| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4121-54-4 |
Source


|
| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

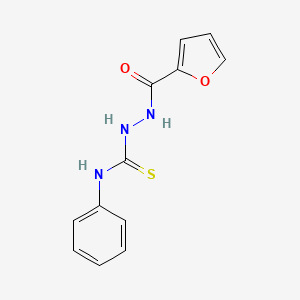
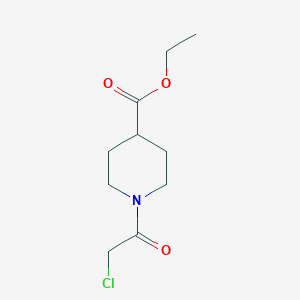
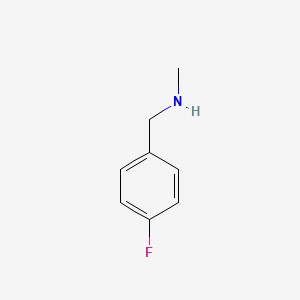
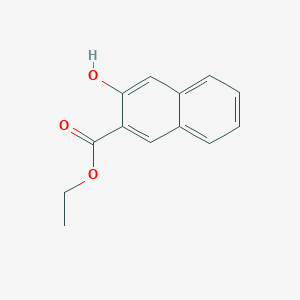
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)


![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)
![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)
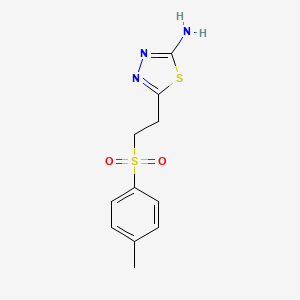
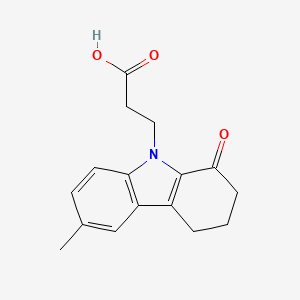
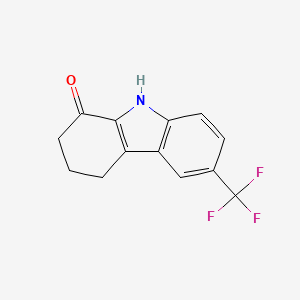

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)